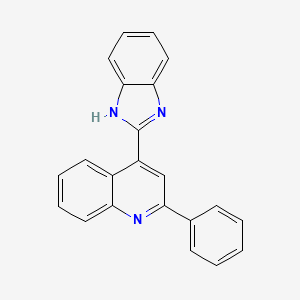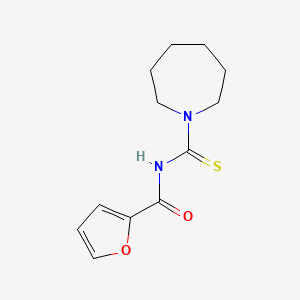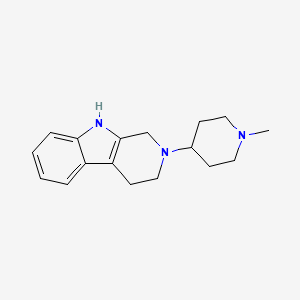![molecular formula C20H28N2O3S B5657905 8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5657905.png)
8-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of spirocyclic compounds similar to the one often involves innovative cyclization techniques and strategies to construct the spirocyclic core efficiently. For example, PCl3-mediated cyclization has been applied for the synthesis of related spirocyclic derivatives at room temperature, highlighting an efficient one-pot procedure for constructing such complex molecules (Baccolini, Negri, & Boga, 1999). Moreover, oxidative cyclization of olefinic precursors has been employed for the synthesis of azaspiro[4.5]decane systems, demonstrating the versatility and efficiency of this approach in spirocyclic compound synthesis (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including the specific compound , is characterized by the presence of a spiro linkage connecting two cyclic structures, which can significantly influence the molecule's physical and chemical properties. Crystallographic analysis and NMR studies are commonly employed to elucidate these complex structures, providing insights into their three-dimensional conformations and the impact of substituents on their overall architecture.
Chemical Reactions and Properties
Spirocyclic compounds exhibit a range of chemical reactivities, influenced by their unique structural features. For instance, the presence of functional groups such as carboxylic acids, ketones, and nitriles within the spiro framework can participate in various chemical transformations, including cycloaddition reactions, nucleophilic substitutions, and redox reactions. These reactions are crucial for further functionalizing the spirocyclic core and for the synthesis of derivative compounds with enhanced or targeted properties.
Physical Properties Analysis
The physical properties of spirocyclic compounds, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. The spiro linkage often imparts a rigid, three-dimensional structure to these molecules, which can affect their physical behavior. Studies on the decarboxylation rates and thermal stability of these compounds provide valuable information on their stability and reactivity under various conditions (Bigley & May, 1969).
properties
IUPAC Name |
8-[(5-cyclopentylthiophen-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-21-18(23)12-16(19(24)25)20(21)8-10-22(11-9-20)13-15-6-7-17(26-15)14-4-2-3-5-14/h6-7,14,16H,2-5,8-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZMEJDANJTSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CC=C(S3)C4CCCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5657831.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide](/img/structure/B5657836.png)

![1-phenyl-4,11-dihydroimidazo[4,5-e]naphtho[2,3-b][1,4]diazepin-2(1H)-one](/img/structure/B5657852.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5657855.png)
![3-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5657875.png)
![methyl 4-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5657884.png)
![1-[2-(dimethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5657885.png)
![N-(4-fluorobenzyl)-3-{1-[(2-oxoimidazolidin-4-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5657890.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657914.png)
![N-methyl-N-{4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B5657929.png)